

An In-Depth Technical Guide to the Chemical Properties of Sulfanilic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Suberanilic Acid*

Cat. No.: B029135

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfanilic acid (systematic name: 4-aminobenzenesulfonic acid) is a versatile organic compound of significant interest in various scientific and industrial fields, including the synthesis of dyes, pharmaceuticals, and analytical reagents. This guide provides a comprehensive overview of its core chemical properties, detailed experimental protocols for their determination, and insights into its mechanism of action in biological systems, presented for a technical audience. It is important to note that the term "**suberanilic acid**" is considered a likely misspelling of sulfanilic acid, the subject of this document.

Core Chemical Properties

Sulfanilic acid is an aromatic sulfonic acid characterized by the presence of both an amino group (-NH_2) and a sulfonic acid group ($\text{-SO}_3\text{H}$) attached to a benzene ring.^[1] This unique structure imparts amphoteric properties, allowing it to behave as both a weak acid and a weak base. In the solid state and in neutral aqueous solutions, it primarily exists as a zwitterion ($\text{H}_3\text{N}^+\text{C}_6\text{H}_4\text{SO}_3^-$), which contributes to its high melting point and solubility characteristics.^{[1][2]}

Physicochemical Data

The key quantitative properties of sulfanilic acid are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties of Sulfanilic Acid

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₇ NO ₃ S	[1][2]
Molar Mass	173.19 g/mol	[2]
Appearance	Off-white to grayish-white crystalline solid	[1][3]
Density	1.485 g/cm ³	[2]
Melting Point	288 °C (decomposes)	[2][3]
pKa	3.23	[2]

Table 2: Solubility of Sulfanilic Acid in Water

Temperature (°C)	Solubility (g/100 mL)	Reference(s)
20	~1.0	[4]
30	~1.45	[4]
40	~1.94	[4]

Experimental Protocols

Detailed methodologies for the determination of key chemical properties and a standard synthesis procedure are provided below.

Synthesis of Sulfanilic Acid

The industrial synthesis of sulfanilic acid is typically achieved through the sulfonation of aniline with concentrated sulfuric acid.[2] A laboratory-scale microwave-assisted synthesis offers a more rapid and energy-efficient alternative.[5]

Microwave-Assisted Synthesis Protocol:[5][6]

- Reaction Setup: In a 10 cm³ porcelain crucible, weigh 0.10 g of aniline and carefully add 0.20 g of concentrated sulfuric acid.
- Microwave Irradiation: Cover the crucible with a watch glass and place it in the center of a microwave oven. Heat the reaction mixture at half power (e.g., 350 W) for 2-4 minutes.
- Cooling and Isolation: After irradiation, carefully remove the crucible and cool it in an ice bath for approximately 5 minutes.
- Purification: The crude product can be purified by recrystallization from hot water.[\[7\]](#)

Determination of Melting Point

The melting point is a crucial indicator of purity.[\[8\]](#) A common and accurate method involves the use of a capillary melting point apparatus.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Capillary Melting Point Determination Protocol:[\[8\]](#)[\[9\]](#)

- Sample Preparation: Place a small amount of finely powdered, dry sulfanilic acid into a capillary tube, sealing one end. Pack the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
- Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point (288 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.
- Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point. For pure substances, this range is typically narrow (0.5-1.0 °C).[\[8\]](#)

Determination of pKa (Acid Dissociation Constant)

The pKa value is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.[\[12\]](#)

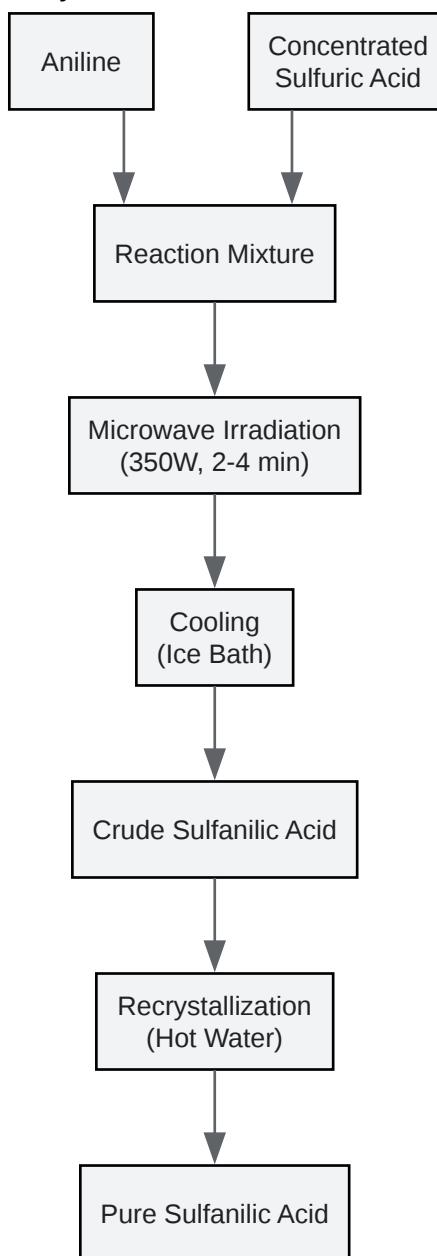
Potentiometric Titration Protocol:[12]

- Solution Preparation: Prepare a standard solution of sulfanilic acid of known concentration in water. Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
- Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the sulfanilic acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.
- Titration: Add the strong base titrant in small, measured increments. After each addition, allow the solution to stabilize and record the pH.
- Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[12]

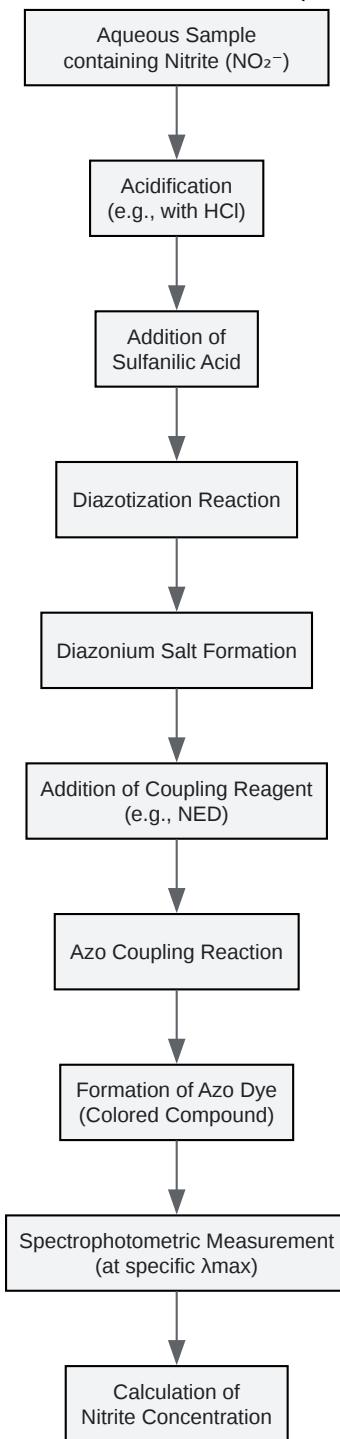
Determination of Aqueous Solubility

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

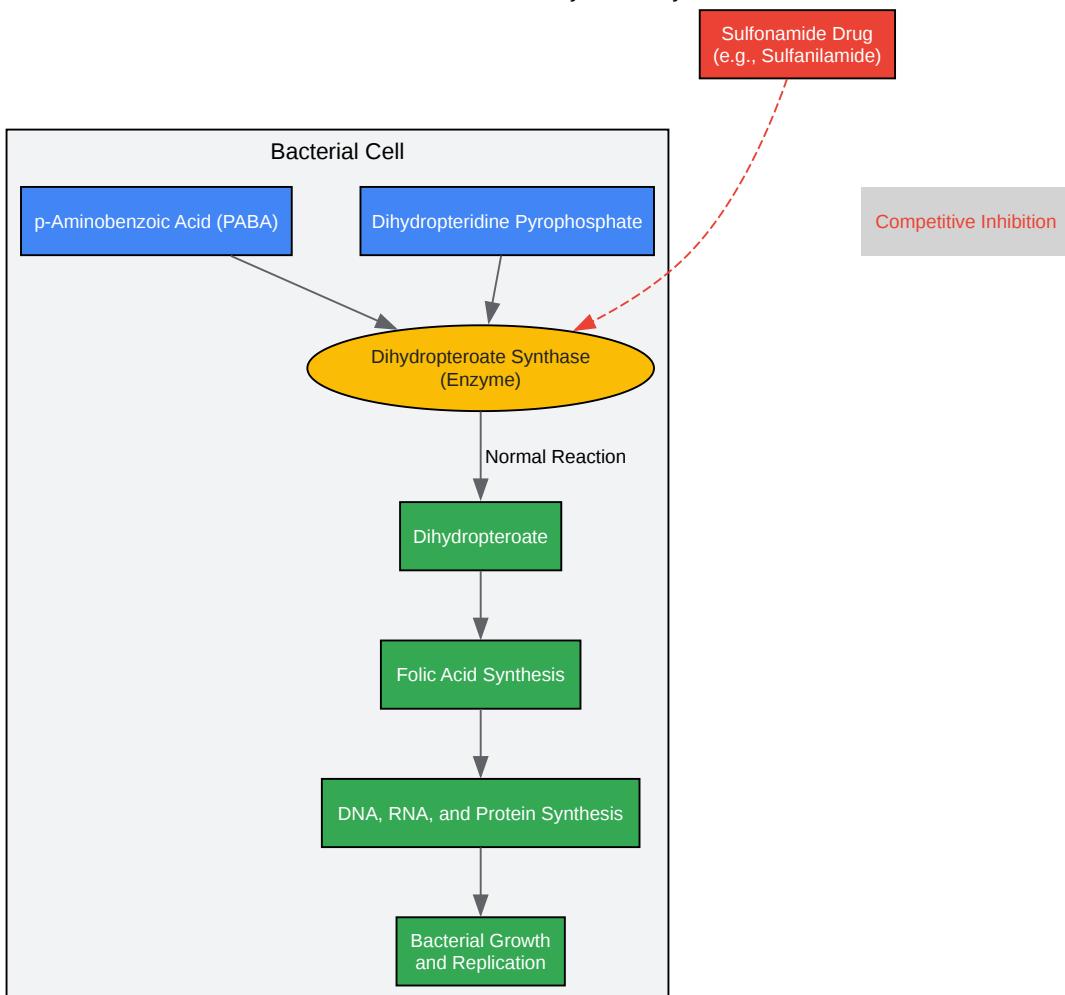
Shake-Flask Solubility Protocol:


- Sample Preparation: Add an excess amount of solid sulfanilic acid to a known volume of water (or a buffer solution of a specific pH) in a flask.
- Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
- Quantification: Determine the concentration of sulfanilic acid in the clear, saturated solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This concentration represents the equilibrium solubility.

Visualized Workflows and Pathways


The following diagrams, generated using the DOT language, illustrate key processes involving sulfanilic acid.

Synthesis of Sulfanilic Acid


Synthesis of Sulfanilic Acid

Workflow for Nitrite Determination (Griess Test)

Inhibition of Bacterial Folic Acid Synthesis by Sulfonamides

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 2. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 5. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. nbinfo.com [nbinfo.com]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
- 12. bio-fermen.bocsci.com [bio-fermen.bocsci.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Properties of Sulfanilic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b029135#what-are-the-chemical-properties-of-suberanilic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com